molecular formula C12H10ClFN2S2 B5584433 1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea

1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea

Cat. No.: B5584433
M. Wt: 300.8 g/mol
InChI Key: CWWDHFSVFKXMRP-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a thiourea group, a chlorofluorophenyl group, and a thiophenylmethyl group

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2S2/c13-10-6-8(3-4-11(10)14)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWDHFSVFKXMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=S)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorofluorophenyl and thiophenylmethyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea can be compared with other thiourea derivatives, such as:

  • 1-(3-Chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea
  • 1-(4-Fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea
  • 1-(3-Chloro-4-fluorophenyl)-3-(phenylmethyl)thiourea

These compounds share similar structural features but differ in the substitution patterns on the phenyl ring or the nature of the substituent on the thiourea group

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